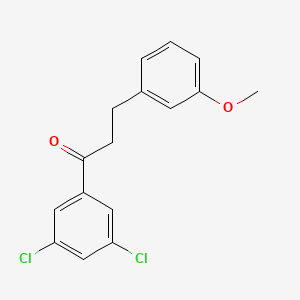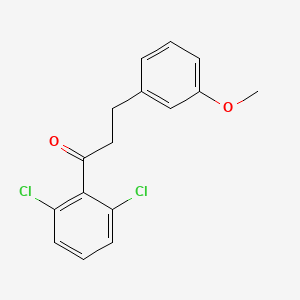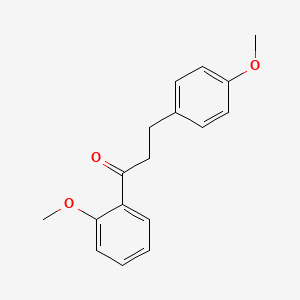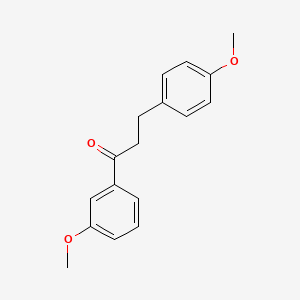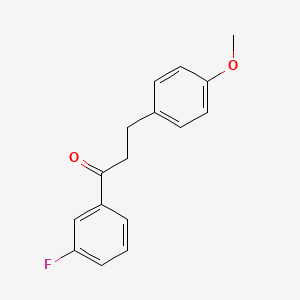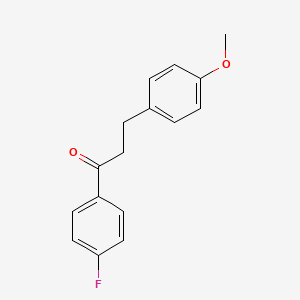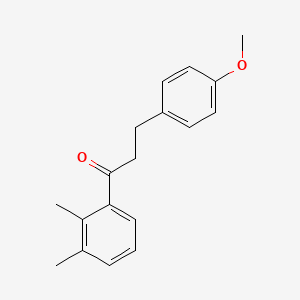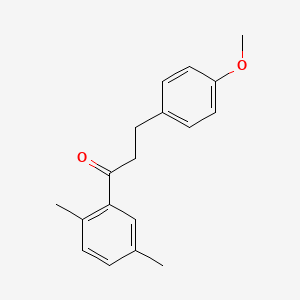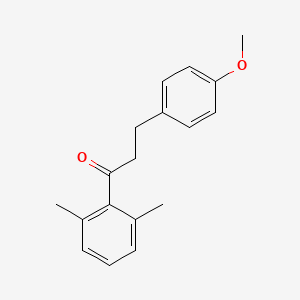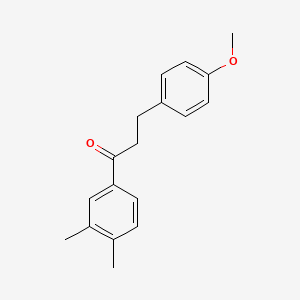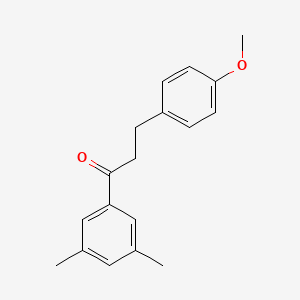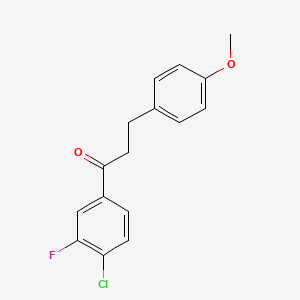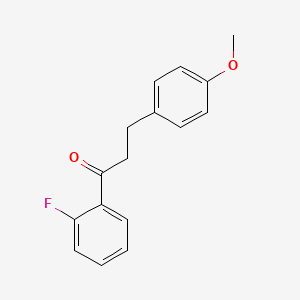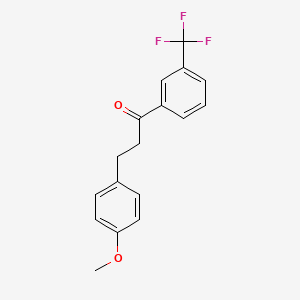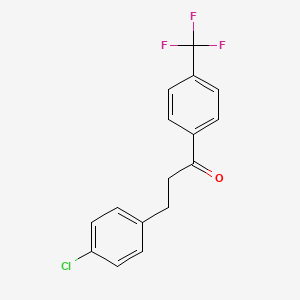
3-(4-Chlorophenyl)-4'-trifluoromethylpropiophenone
説明
Synthesis Analysis
The synthesis of related compounds involves strategies that could potentially be applied to 3-(4-Chlorophenyl)-4'-trifluoromethylpropiophenone. For instance, the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was achieved via 1,3-dipolar cycloaddition, a method that could be adapted for synthesizing similar structures . The synthesis process is typically characterized by spectroscopic methods such as FT-IR, NMR, and LC-MS/MS, which are essential for confirming the structure and purity of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Chlorophenyl)-4'-trifluoromethylpropiophenone has been analyzed using various techniques. X-ray crystallography provides detailed information about the three-dimensional arrangement of atoms within a crystal . Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), offer insights into the electronic structure and molecular geometry, which can be compared with experimental data . These analyses are crucial for understanding the molecular structure and predicting the reactivity of the compound.
Chemical Reactions Analysis
The reactivity of chlorophenyl-containing compounds can be inferred from studies on similar molecules. For example, the presence of electron-withdrawing groups, such as a trifluoromethyl group, can influence the reactivity of the compound in chemical reactions. The chemical behavior of these compounds can be further explored through theoretical calculations, such as those examining frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) . These studies help predict how the compound might interact with other molecules, which is valuable for designing new reactions and understanding its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(4-Chlorophenyl)-4'-trifluoromethylpropiophenone have been characterized through various experimental and theoretical methods. Spectral analysis, including FT-IR, NMR, and UV-Vis, provides information on vibrational frequencies, chemical shifts, and absorption wavelengths . Theoretical calculations can predict thermodynamic properties, non-linear optical (NLO) behavior, and other global reactivity descriptors . These properties are essential for understanding the behavior of the compound under different conditions and for its potential applications in various fields.
科学的研究の応用
-
Application in Anti-Parasitic Drug Development
- Scientific Field : Medicinal Chemistry
- Summary of Application : A derivative of 3-(4-Chlorophenyl)-4’-trifluoromethylpropiophenone, specifically methyl [3- (4-chlorophenyl)-2- { [ (2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate, has been synthesized and studied for its potential as an anti-Toxoplasma gondii agent .
- Methods of Application : The compound was synthesized from 4- (4-chlorophenyl)-1- (2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor .
- Results or Outcomes : The synthesized compound showed potential for anti-T. gondii activity .
-
Application in Material Science
- Scientific Field : Material Science
- Summary of Application : A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, a derivative of 3-(4-Chlorophenyl)-4’-trifluoromethylpropiophenone, has been synthesized and studied for its structural properties .
- Methods of Application : The compound was synthesized via a one-pot sequential strategy under sonication, and its structure was investigated using X-ray diffraction analysis .
- Results or Outcomes : The synthesized crystal exhibited a layer structure in the crystal due to hydrogen bonding between C–H···O and C–H···N .
-
Application in Nonlinear Optics
- Scientific Field : Physics
- Summary of Application : The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule, a derivative of 3-(4-Chlorophenyl)-4’-trifluoromethylpropiophenone, has potential applications in nonlinear optics .
- Methods of Application : The potential applications of the CPP molecule in nonlinear optics were confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
- Results or Outcomes : The static and dynamic polarizability of the CPP molecule were found to be many-fold higher than that of urea .
-
Application in Anti-Inflammatory Drug Development
- Scientific Field : Medicinal Chemistry
- Summary of Application : Certain indole derivatives, such as 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol, have shown potential as anti-inflammatory agents .
- Methods of Application : These compounds were synthesized and tested for their ability to inhibit inflammation using paw edema and acetic acid-induced writhings .
- Results or Outcomes : Among the tested compounds, 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol showed 87.4% inflammation inhibition using paw edema, and 78.5% inhibition of acetic acid-induced writhings .
-
Application in Antibacterial Drug Development
- Scientific Field : Medicinal Chemistry
- Summary of Application : Compounds bearing an isoxazoline moiety, such as (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, are considered a significant class of nitrogen and oxygen atom-containing heterocyclic products, attracting attention from organic and medicinal chemists due to their large spectrum of biological properties such as antibacterial .
- Methods of Application : These compounds were synthesized via a one-pot sequential strategy under sonication .
- Results or Outcomes : The synthesized compounds have shown potential as antibacterial agents .
-
Application in Anticancer Drug Development
- Scientific Field : Medicinal Chemistry
- Summary of Application : Certain isoxazoline derivatives, such as (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, have shown potential as anticancer agents .
- Methods of Application : These compounds were synthesized via a one-pot sequential strategy under sonication .
- Results or Outcomes : The synthesized compounds have shown potential as anticancer agents .
-
Application in Antiviral Drug Development
- Scientific Field : Medicinal Chemistry
- Summary of Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have shown potential as antiviral agents .
- Methods of Application : These compounds were synthesized and tested for their ability to inhibit various RNA and DNA viruses .
- Results or Outcomes : Among the tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : 3-(4-Chlorophenyl)propionic acid, a derivative of 3-(4-Chlorophenyl)-4’-trifluoromethylpropiophenone, is used as a building block in organic synthesis .
- Methods of Application : This compound can be used in various organic reactions to synthesize more complex molecules .
- Results or Outcomes : The availability and utility of this compound in organic synthesis have been demonstrated in various research studies .
-
Application in Crystallography
- Scientific Field : Crystallography
- Summary of Application : A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, a derivative of 3-(4-Chlorophenyl)-4’-trifluoromethylpropiophenone, has been synthesized and studied for its structural properties .
- Methods of Application : The compound was synthesized via a one-pot sequential strategy under sonication, and its structure was investigated using X-ray diffraction analysis .
- Results or Outcomes : The synthesized crystal exhibited a layer structure in the crystal due to hydrogen bonding between C–H···O and C–H···N .
Safety And Hazards
This involves understanding the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
将来の方向性
This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O/c17-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(18,19)20/h1-2,4-9H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYZSVUPRFXSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644489 | |
| Record name | 3-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4'-trifluoromethylpropiophenone | |
CAS RN |
898788-29-9 | |
| Record name | 3-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



